chloromethyl N,N-dimethylcarbamate
Overview
Description
Chloromethyl N,N-dimethylcarbamate is an organic compound with the molecular formula C4H8ClNO2 It is a carbamate ester, which is a class of compounds known for their wide range of applications in the chemical industry
Mechanism of Action
Target of Action
Chloromethyl N,N-dimethylcarbamate, also known as Chloromethyldimethylcarbamate or Chloromethyl dimethylcarbamate, is a carbamate ester . Carbamate esters are an important class of organic compounds that find wide application in the chemical industry . The primary targets of this compound are amines .
Mode of Action
The compound interacts with its targets (amines) through a process called carbamoylation . Carbamoylation is a chemical reaction in which a carbamate is produced by the reaction of an amine with an organic carbonate . In the case of this compound, the reaction proceeds as follows :
RNH2+ROC(O)OR′→(cat.)RNHC(O)OR′+ROHRNH_2 + ROC(O)OR' \rightarrow (cat.) RNHC(O)OR' + ROH RNH2+ROC(O)OR′→(cat.)RNHC(O)OR′+ROH
where R is an alkyl group, and R’ is a methyl group .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of carbamates . Carbamates are important intermediates in the synthesis of pharmaceuticals and agrochemicals . They can also be used as protecting groups for amine functionality .
Result of Action
The result of the action of this compound is the production of carbamates . These carbamates are used in various applications in the chemical industry, including the synthesis of pharmaceuticals and agrochemicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the carbamoylation process is catalyzed by certain catalysts such as Fe2O3, Fe2O3/SiO2, Fe2O3/CoO/NiO/SiO2, TZC-3/1, and T-4419 . The most active catalyst was found to be the iron-chrome catalyst TZC-3/1 . The reaction temperature also plays a significant role, with the carbamoylation process leading to a yield of approximately 70% at 150°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl N,N-dimethylcarbamate can be synthesized through the reaction of chloromethyl chloroformate with N,N-dimethylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
ClCH2OCOCl+HN(CH3)2→ClCH2OCON(CH3)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as iron-chrome catalysts, can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce N,N-dimethylcarbamic acid and chloromethanol.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Oxidizing and Reducing Agents: Agents such as potassium permanganate (oxidizing) and lithium aluminum hydride (reducing) can be used for specific transformations.
Major Products
Substitution Products: Depending on the nucleophile, various substituted carbamates can be formed.
Hydrolysis Products: N,N-dimethylcarbamic acid and chloromethanol are the primary products of hydrolysis.
Scientific Research Applications
Chloromethyl N,N-dimethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those involving carbamate-sensitive enzymes.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl N,N-dimethylcarbamate
- Ethyl N,N-dimethylcarbamate
- Propyl N,N-dimethylcarbamate
Uniqueness
Chloromethyl N,N-dimethylcarbamate is unique due to its chloromethyl group, which imparts distinct reactivity compared to other carbamates. This makes it particularly useful in synthetic chemistry for introducing carbamate functionality into molecules. Additionally, its ability to form stable carbamate-enzyme complexes distinguishes it from other similar compounds .
Properties
IUPAC Name |
chloromethyl N,N-dimethylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-6(2)4(7)8-3-5/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBDWWPSOCNIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578055 | |
Record name | Chloromethyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49622-08-4 | |
Record name | Chloromethyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloromethyl N,N-dimethylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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